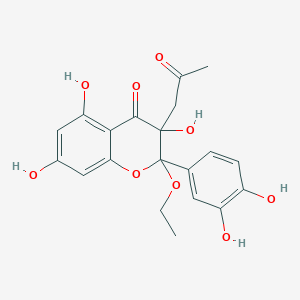
2-Ethoxy-3-acetonyltaxifolin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-3-acetonyltaxifolin is a natural compound belonging to the flavonoid family, specifically a flavanonol. It is known for its profound antioxidant properties, making it highly effective in studying conditions associated with oxidative stress. This compound is derived from taxifolin, which is widely recognized for its biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-3-acetonyltaxifolin typically involves the modification of taxifolin through various chemical reactions. One common method is the Williamson ether synthesis, where an alkyl halide reacts with an alkoxide ion . This reaction is an S_N2 reaction, meaning it proceeds with the substitution of a leaving group by a nucleophile.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethoxy-3-acetonyltaxifolin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where an electrophile replaces a hydrogen atom on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2-Ethoxy-3-acetonyltaxifolin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the antioxidant mechanisms of flavonoids.
Biology: Investigated for its role in inhibiting the formation of amyloid fibrils, which are associated with neurodegenerative diseases.
Medicine: Explored for its potential therapeutic effects in treating oxidative stress-related conditions, such as cardiovascular diseases and cancer.
Industry: Utilized in the development of natural antioxidant formulations for food and cosmetic products.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-3-acetonyltaxifolin involves its ability to scavenge free radicals and inhibit oxidative stress. It exerts its effects by binding to prefibrillar species, preventing the formation of amyloid fibrils . Additionally, it enhances the antioxidant defense system by increasing the activity of antioxidant enzymes and reducing the levels of reactive oxygen species .
Comparación Con Compuestos Similares
Taxifolin: The parent compound, known for its antioxidant and anti-inflammatory properties.
Quercetin: Another flavonoid with similar antioxidant activities.
Kaempferol: A flavonol with anti-cancer and anti-inflammatory effects.
Uniqueness: 2-Ethoxy-3-acetonyltaxifolin is unique due to its specific structural modifications, which enhance its antioxidant properties and make it more effective in certain biological applications compared to its parent compound, taxifolin .
Propiedades
Fórmula molecular |
C20H20O9 |
|---|---|
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
2-(3,4-dihydroxyphenyl)-2-ethoxy-3,5,7-trihydroxy-3-(2-oxopropyl)chromen-4-one |
InChI |
InChI=1S/C20H20O9/c1-3-28-20(11-4-5-13(23)14(24)6-11)19(27,9-10(2)21)18(26)17-15(25)7-12(22)8-16(17)29-20/h4-8,22-25,27H,3,9H2,1-2H3 |
Clave InChI |
MKRMEFNBLYQLBI-UHFFFAOYSA-N |
SMILES canónico |
CCOC1(C(C(=O)C2=C(C=C(C=C2O1)O)O)(CC(=O)C)O)C3=CC(=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2,4-Difluoroaniline](/img/structure/B13425785.png)
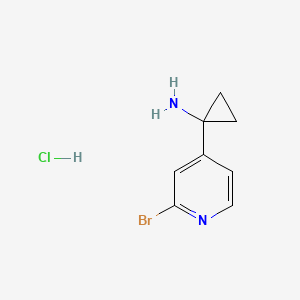
![(2R)-3-(1H-indol-3-yl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13425797.png)
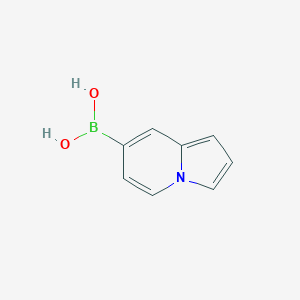
![N-[(1S)-1-(3-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13425804.png)
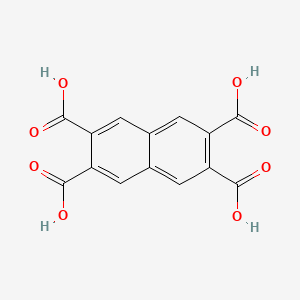
![1-[5-(2-fluorophenyl)-1-(1,2,3,4-tetrahydropyridin-5-ylsulfonyl)pyrrol-3-yl]-N-methylmethanamine](/img/structure/B13425806.png)
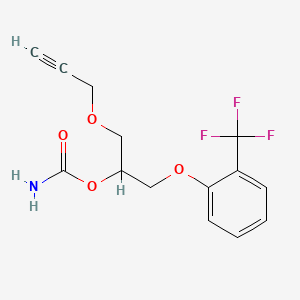
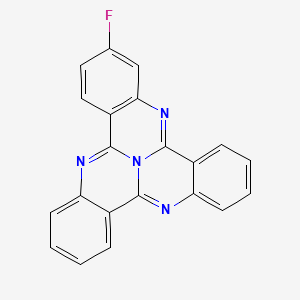
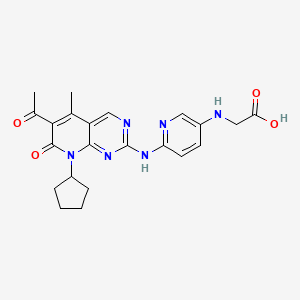
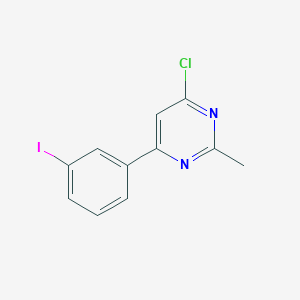
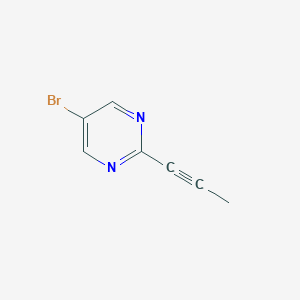
![Benzeneethanamine, alpha-methyl-N-[(pentafluorophenyl)methylene]-](/img/structure/B13425841.png)

